molecular formula C7H5Cl2NO B14715965 Benzamide, N,N-dichloro- CAS No. 22180-78-5

Benzamide, N,N-dichloro-

Cat. No.: B14715965
CAS No.: 22180-78-5
M. Wt: 190.02 g/mol
InChI Key: ZNRQBCGYDUGKQM-UHFFFAOYSA-N
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Description

Benzamide, N,N-dichloro- is a chemical compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by the presence of a benzene ring attached to an amide group. Benzamide, N,N-dichloro- is specifically known for its two chlorine atoms attached to the nitrogen atoms of the amide group, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzamide, N,N-dichloro- can be synthesized through the direct condensation of benzoic acids and amines in the presence of diatomite earth immobilized with Lewis acidic ionic liquid such as zirconium tetrachloride under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient. The reaction typically involves the use of benzoic acid derivatives and amines, which are subjected to ultrasonic irradiation to facilitate the condensation reaction.

Industrial Production Methods

In industrial settings, the production of benzamide, N,N-dichloro- often involves the use of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N-dimethylformamide solution at elevated temperatures (around 60°C) . This method yields a series of dichlorobenzamide derivatives, which are then purified and characterized using techniques such as nuclear magnetic resonance and infrared spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N-dichloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the nitrogen can be substituted with other functional groups using appropriate reagents.

    Condensation Reactions: It can react with carboxylic acids and amines to form more complex amide derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various dichlorobenzamide derivatives, which can be further characterized and used in different applications .

Scientific Research Applications

Benzamide, N,N-dichloro- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzamide, N,N-dichloro- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

Benzamide, N,N-dichloro- is unique due to its specific substitution pattern on the nitrogen atoms, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

22180-78-5

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

N,N-dichlorobenzamide

InChI

InChI=1S/C7H5Cl2NO/c8-10(9)7(11)6-4-2-1-3-5-6/h1-5H

InChI Key

ZNRQBCGYDUGKQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(Cl)Cl

Origin of Product

United States

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